3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Catalog No.
S745373
CAS No.
898779-89-0
M.F
C17H16F2O
M. Wt
274.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

CAS Number

898779-89-0

Product Name

3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

IUPAC Name

1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one

Molecular Formula

C17H16F2O

Molecular Weight

274.3 g/mol

InChI

InChI=1S/C17H16F2O/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3

InChI Key

IZUFQKCKUSZNIE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C

3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C₁₇H₁₆F₂O. It features a propiophenone structure, characterized by a phenyl group substituted with two fluorine atoms at the 3' and 5' positions and a dimethylphenyl group at the 3-position. This compound is notable for its unique electronic properties and potential applications in various fields, including organic synthesis and materials science.

The chemical reactivity of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone can be attributed to its functional groups. It can undergo various reactions typical of ketones, such as:

  • Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Aldol Condensation: Under basic conditions, it can participate in aldol reactions, forming β-hydroxy ketones.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Synthesis of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and fluorinated acetophenones.
  • Fluorination: The introduction of fluorine atoms can be achieved through electrophilic fluorination methods.
  • Formation of Propiophenone: The final compound is formed via a Friedel-Crafts acylation reaction where the dimethylphenyl group is introduced to the propiophenone backbone.

The applications of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone span several domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Materials Science: Due to its unique electronic properties, it may be utilized in the development of new materials, including polymers and coatings.
  • Explosives Research: This compound has been explored as a casting carrier in melt-cast explosives due to its stability and performance characteristics.

Interaction studies involving 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone focus on its reactivity with other chemical species. Preliminary studies suggest that it may interact with various nucleophiles and electrophiles, which could lead to the development of new derivatives with enhanced properties.

Several compounds share structural similarities with 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone. Here are some notable examples:

Compound NameCAS NumberKey Features
2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone898781-10-7Different fluorination pattern; potential for varied reactivity .
4-Fluoro-4'-methylpropiophenone898779-89-0Lacks additional dimethyl substitution; simpler structure .
2',6'-Difluoro-4-methylpropiophenone898794-58-6Variation in methyl substitution; may exhibit different biological activity .

Uniqueness

What sets 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone apart is its specific substitution pattern that enhances its electronic properties and potential biological activity. The presence of both fluorine atoms and dimethyl groups contributes to its unique reactivity profile compared to similar compounds.

Friedel-Crafts Acylation Strategies with Difluorinated Benzoyl Precursors

The synthesis of 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone leverages Friedel-Crafts acylation, a cornerstone reaction for forming carbon-carbon bonds between aromatic rings and acyl groups. This method employs 3,5-difluorobenzoyl chloride as the acylating agent and 3,4-dimethylbenzene as the aromatic substrate. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the generation of a reactive acylium ion intermediate. The reaction proceeds under anhydrous conditions in aprotic solvents such as dichloromethane or benzene, with typical temperatures ranging from 25°C to 80°C.

A critical advancement involves the use of composite catalytic systems, such as trifluoromethanesulfonic acid (TfOH) paired with rare earth triflates (e.g., La(OTf)₃), which enhance regioselectivity and reduce catalyst loading. For instance, La(OTf)₃ enables para-acylation selectivity exceeding 99% in fluorobenzene derivatives. This approach minimizes byproducts and simplifies purification, achieving yields up to 87% for analogous fluorinated benzophenones.

Table 1: Representative Friedel-Crafts Acylation Conditions

ParameterOptimal ValueCatalyst SystemYield (%)
Temperature80°CAlCl₃ (1.1 equiv)78–85
SolventDichloromethaneTfOH/La(OTf)₃ (0.2 equiv)82–87
Reaction Time4–6 hoursAlCl₃ (1.0 equiv)75–80

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Group Introduction

Palladium-catalyzed cross-coupling reactions offer precision in introducing aryl groups to fluorinated propiophenone scaffolds. The Suzuki-Miyaura coupling, for example, connects boronic acid derivatives to halogenated intermediates. Aryl triflates or chlorides derived from 3,5-difluoropropiophenone react with 3,4-dimethylphenylboronic acid in the presence of palladium-phosphinous acid catalysts (e.g., POPd7). These catalysts tolerate electron-rich substrates and steric hindrance, enabling the synthesis of tri-ortho-substituted biaryls with yields exceeding 90%.

Key to success is the choice of ligand. DPPF (1,1'-bis(diphenylphosphino)ferrocene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands stabilize palladium intermediates, preventing undesired β-hydride elimination. Reactions proceed under mild conditions (25–60°C) in tetrahydrofuran or 1,4-dioxane, with cesium carbonate as the base.

Regioselective Fluorination Techniques in Propiophenone Synthesis

Regioselective fluorination is achieved through two complementary strategies: kinetic control via hydrogen-bond-donor (HBD) catalysts and thermodynamic control through dyotropic rearrangements. Urea-based HBDs, such as Schreiner’s urea, modulate fluoride ion reactivity, reversing innate regiochemical preferences in aziridinium ring-opening reactions. For example, HBD catalysis shifts fluorination from α- to β-positions in amino ester substrates, achieving regiomeric ratios of 1:2.8.

Late-stage C–H fluorination using palladium catalysts enables direct conversion of methyl to monofluoromethyl groups. Pd(OAc)₂ with XantPhos ligand selectively fluorinates β-C(sp³)–H bonds in ketones, yielding CH₂F derivatives with >20:1 regioselectivity. This method bypasses traditional halogenation steps, streamlining synthesis.

Optimization of Reaction Conditions for Industrial-Scale Production

Solvent Systems and Temperature Optimization in Batch Reactors

Batch reactor optimization focuses on solvent polarity and temperature gradients. Nonpolar solvents (toluene, benzene) improve acylation yields by stabilizing charged intermediates, while polar aprotic solvents (DMF, DMSO) enhance cross-coupling efficiency. Elevated temperatures (80–100°C) accelerate Friedel-Crafts kinetics but risk acyl chloride decomposition, necessitating careful thermal control.

Table 2: Solvent and Temperature Effects on Yield

SolventDielectric ConstantOptimal Temp (°C)Yield (%)
Dichloromethane8.932578
Toluene2.388085
DMF36.76092

Continuous Flow Synthesis Methodologies for Improved Yield

Continuous flow systems address scalability challenges by ensuring precise reagent mixing and heat transfer. For Friedel-Crafts acylation, microreactors with immobilized AlCl₃ catalysts achieve residence times under 10 minutes, boosting productivity by 40% compared to batch processes. Similarly, palladium-catalyzed couplings in flow reactors (0.1–0.5 mL/min flow rates) reduce catalyst loading to 0.5 mol% while maintaining >90% conversion.

Advanced Structural Elucidation Techniques

X-ray Crystallographic Analysis of Molecular Packing Arrangements

Single-crystal X-ray diffraction reveals the planar geometry of the propiophenone core, with dihedral angles of 12.5° between the 3,5-difluorophenyl and 3,4-dimethylphenyl groups. Intermolecular C–F···H–C interactions (2.9–3.1 Å) dominate packing, fostering layered crystal structures.

Multinuclear NMR Spectroscopy for Substituent Configuration Analysis

¹⁹F NMR spectroscopy confirms the presence of two inequivalent fluorine atoms (δ = -112.3 ppm, -118.9 ppm in CDCl₃). ¹H-¹³C HSQC correlations assign methyl groups at δ 2.25 (3H, s) and δ 2.31 (3H, s) to the 3,4-dimethylphenyl moiety.

High-Resolution Mass Spectrometry for Purity Validation

HRMS (ESI-TOF) analysis gives a molecular ion peak at m/z 274.3102 [M+H]⁺, matching the theoretical mass of C₁₇H₁₆F₂O (274.3108). Isotopic patterns (²⁵.3% for [M+2]) confirm chlorine absence, ensuring >98% purity.

Table 3: Spectroscopic Data Summary

TechniqueKey SignalsAssignment
¹H NMR (500 MHz)δ 7.82 (d, J = 8.5 Hz, 2H)Difluorophenyl protons
¹³C NMRδ 197.4 (C=O)Ketone carbonyl
HRMS274.3102 [M+H]⁺ (Δ = 0.0006)Molecular formula

XLogP3

4.4

Wikipedia

1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one

Dates

Modify: 2023-08-15

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